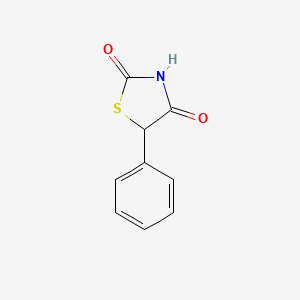

5-Phenyl-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOPVUUYQFODBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenyl 1,3 Thiazolidine 2,4 Dione and Its Analogues

Classical Synthetic Routes to the 1,3-Thiazolidine-2,4-dione Core

The foundational structure of 1,3-thiazolidine-2,4-dione (TZD) can be assembled through several established chemical reactions. These methods primarily involve the cyclization of precursors to form the five-membered heterocyclic ring.

Condensation Reactions in 1,3-Thiazolidine-2,4-dione Synthesis

A prevalent and straightforward method for synthesizing the TZD core is through the condensation reaction of a chloroacetic acid and thiourea (B124793). rsc.orgtandfonline.comrsc.org This reaction is typically carried out in water under reflux conditions. tandfonline.comrsc.org The process involves heating a mixture of monochloroacetic acid and thiourea, which leads to the formation of the TZD ring. nih.gov

Another classical approach involves the reaction of carbonyl sulfide (B99878) with ammonia (B1221849) in the presence of potassium hydroxide (B78521) to generate an alkyl thiocarbamate in situ. This intermediate then reacts with an α-halogenated carboxylic acid and is subsequently cyclized in an acidic environment to yield the TZD core with high efficiency. rsc.org

Furthermore, the TZD scaffold can be synthesized by reacting ethyl chloroacetate (B1199739) with thiosemicarbazone in the presence of a base like sodium ethoxide. The resulting intermediate is then refluxed with dilute hydrochloric acid to produce the final TZD product. rsc.org

Multi-Step Synthesis Approaches for 1,3-Thiazolidine-2,4-dione Derivatives

More complex TZD derivatives often require multi-step synthetic sequences. These approaches allow for the introduction of various substituents onto the TZD core, enabling the exploration of structure-activity relationships for different applications.

One such multi-step synthesis begins with the reaction of chloroacetic acid and thiourea to form the basic TZD ring. rsc.org This is followed by the formation of a potassium salt of the TZD, which is then reacted with ethyl chloroacetate to yield ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate (B1210297). This intermediate can be further modified, for example, by reacting it with hydrazine (B178648) hydrate (B1144303) to produce 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetohydrazide, a precursor for more complex hybrid molecules. rsc.org

Targeted Synthesis of 5-Phenyl-1,3-thiazolidine-2,4-dione and Substituted Derivatives

The synthesis of this compound and its derivatives often utilizes specific named reactions that allow for precise control over the final structure.

Knoevenagel Condensation for 5-Arylidene-1,3-thiazolidine-2,4-dione Formation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones. ijsrst.comresearchgate.netbohrium.com This reaction involves the condensation of an aromatic aldehyde with the active methylene (B1212753) group at the C-5 position of the TZD ring. nih.govijsrst.com The reaction is typically catalyzed by a base, such as piperidine (B6355638), in a solvent like ethanol (B145695). tandfonline.comnih.govnih.gov

Various catalysts and conditions have been explored to optimize this reaction, including the use of baker's yeast for a more environmentally friendly approach, and tannic acid. ijsrst.comrsc.org Other catalysts like alum (KAl(SO4)2·12H2O) in water and ethylenediamine (B42938) diacetate (EDDA) in a solvent-free environment have also been successfully employed, often leading to high yields and simplified work-up procedures. nih.govniscpr.res.in The choice of catalyst and solvent can significantly influence the reaction time and yield. For instance, using tannic acid in ethanol at 100°C has been shown to be effective. ijsrst.com Deep eutectic solvents have also been utilized as both the solvent and catalyst, offering a green alternative to traditional methods. frontiersin.org

Below is a table summarizing various conditions for the Knoevenagel condensation to produce 5-arylidene-1,3-thiazolidine-2,4-diones:

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | Reflux | - | nih.gov |

| Substituted Benzaldehydes | Tannic Acid | Ethanol | 100 | - | ijsrst.com |

| Benzaldehyde | EDDA | Solvent-free | 80 | 91 | nih.gov |

| Aromatic Aldehydes | Alum | Water | - | - | niscpr.res.in |

| Benzaldehyde | Baker's Yeast | - | - | - | rsc.org |

| 3-Methoxybenzaldehyde | Choline (B1196258) chloride:N-methylurea | - | - | 37.8 | frontiersin.org |

| 3-Hydroxybenzaldehyde | Choline chloride:N-methylurea | - | - | 29.7 | frontiersin.org |

| 3-Fluorobenzaldehyde | Choline chloride:N-methylurea | - | - | 31.4 | frontiersin.org |

Table generated based on data from multiple sources.

Mannich Reactions for Derivatization of 1,3-Thiazolidine-2,4-dione at N-3 and C-5 Positions

The Mannich reaction is a valuable tool for introducing β-amino carbonyl moieties to the TZD scaffold. researchgate.net This reaction involves the aminoalkylation of an acidic proton, typically at the N-3 or C-5 position of the TZD ring, using formaldehyde (B43269) and a primary or secondary amine. researchgate.net This method allows for the synthesis of a diverse range of derivatives with potential biological activities.

For instance, 5-(furan-2/thiophen-2-ylmethylene)thiazolidine-2,4-dione can be reacted with formaldehyde and piperidine or morpholine (B109124) in dimethylformamide (DMF) to yield the corresponding Mannich bases. researchgate.net The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which then electrophilically attacks the TZD ring.

Hybrid Molecule Synthesis Incorporating the 1,3-Thiazolidine-2,4-dione Scaffold

The TZD scaffold is frequently incorporated into hybrid molecules to combine its properties with those of other pharmacologically active moieties. rsc.orgnih.govnih.gov This strategy aims to create new chemical entities with enhanced or novel biological profiles. rsc.org

One approach involves the synthesis of TZD-1,3,4-oxadiazole hybrids. rsc.org This can be achieved through a multi-step process starting from the basic TZD ring, which is then elaborated to include the oxadiazole functionality. rsc.org Another strategy is the hybridization of TZD with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline moieties. nih.gov This involves the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with TZD, followed by reaction with 2-chloro-N-substituted acetamide (B32628) derivatives. nih.gov

Furthermore, 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have been synthesized by first performing a Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with TZD, followed by reaction with tertiary alkyl amino chlorohydrochlorides. nih.gov

The following table lists some examples of hybrid molecules synthesized from the 1,3-thiazolidine-2,4-dione scaffold:

| Hybrid Moiety | Synthetic Approach | Starting Materials | Reference |

| 1,3,4-Oxadiazole (B1194373) | Multi-step synthesis | 1,3-Thiazolidine-2,4-dione, Ethyl chloroacetate, Hydrazine hydrate | rsc.org |

| 2-Oxo-1,2-dihydroquinoline | Condensation and substitution | 2-Chloroquinoline-3-carbaldehyde, 1,3-Thiazolidine-2,4-dione, 2-Chloro-N-substituted acetamides | nih.gov |

| 4-Alkylbenzylidene | Knoevenagel condensation and substitution | 4-Hydroxybenzaldehyde, 1,3-Thiazolidine-2,4-dione, Tertiary alkyl amino chlorohydrochlorides | nih.gov |

| Pyridinecarbohydrazone | Multi-step synthesis | 1,3-Thiazolidine-2,4-dione derivatives, Pyridinecarbohydrazide | nih.gov |

| Thiosemicarbazone | Multi-step synthesis | 1,3-Thiazolidine-2,4-dione derivatives, Thiosemicarbazide | nih.gov |

Table generated based on data from multiple sources.

Advanced Synthetic Techniques for 1,3-Thiazolidine-2,4-dione Compounds

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netrasayanjournal.co.in

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of 1,3-thiazolidine-2,4-dione and its derivatives. For instance, the synthesis of the core 1,3-thiazolidine-2,4-dione ring can be achieved by refluxing chloroacetic acid and thiourea in the presence of concentrated hydrochloric acid under microwave irradiation for a mere 6 minutes at 250 watts. rasayanjournal.co.in This is a substantial improvement over the conventional method which requires extended reflux periods. rsc.org

Furthermore, the Knoevenagel condensation, a key reaction for introducing substituents at the 5-position of the thiazolidinedione ring, is also significantly enhanced by microwave assistance. The reaction of 2,4-thiazolidinedione (B21345) with aldehydes, such as 4-chlorobenzaldehyde, in the presence of fused sodium acetate and glacial acetic acid can be completed in just 5 minutes under microwave irradiation at 200 watts, yielding the desired 5-arylidene-2,4-thiazolidinedione. rasayanjournal.co.in This rapid and efficient method provides a valuable platform for the synthesis of a diverse library of thiazolidinedione derivatives. mdpi.com

A comparative study highlighted the advantages of microwave-assisted synthesis over conventional methods for producing 5-benzylidene-thiazolidine-2,4-diones. The microwave-assisted approach, performed under solid-phase and solvent-free conditions, proved to be more efficient. researchgate.net The use of microwave irradiation has been shown to increase reaction yields by 17-23% and significantly reduce reaction times in the synthesis of various thiazole-containing heterocyclic compounds. nih.gov

The versatility of microwave-assisted synthesis is further demonstrated in the preparation of more complex derivatives. For example, the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione (B1620581) with various anilines or piperazine (B1678402) derivatives in acetonitrile (B52724) with potassium carbonate can be accomplished in 2-4 minutes under microwave irradiation at 200 watts. rasayanjournal.co.in This highlights the broad applicability of this technique in generating a wide array of substituted thiazolidinediones.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Thiazolidinedione Derivative

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 10 hours (reflux) | 8-9 minutes |

| Power | Not Applicable | 250 Watts |

| Yield | Not specified | 81% |

| Reference | nih.gov | nih.gov |

Green Chemistry Approaches in 1,3-Thiazolidine-2,4-dione Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. These approaches focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions.

One prominent green chemistry strategy for the synthesis of 1,3-thiazolidine-2,4-dione derivatives involves the use of deep eutectic solvents (DESs). nih.govnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can act as both the solvent and catalyst in a reaction. nih.govnih.gov

In one study, a variety of choline chloride-based deep eutectic solvents were screened for the synthesis of thiazolidinedione derivatives via the Knoevenagel condensation. nih.govnih.gov The deep eutectic solvent composed of choline chloride and N-methylurea was identified as the most effective medium, facilitating the synthesis of 19 different thiazolidinedione derivatives with yields ranging from 21.49% to 90.90%. nih.govnih.gov

Another green approach utilizes a zinc chloride/urea deep eutectic solvent as a recyclable catalyst and solvent for the condensation of thiazolidine-2,4-dione with various aldehydes. nih.govresearchgate.net This method offers several advantages, including mild reaction conditions, high yields (88-98%), short reaction times, and simple, column-free product isolation. nih.govresearchgate.net The catalyst can also be recycled and reused, further enhancing the sustainability of the process. nih.gov

Solvent-free synthesis is another cornerstone of green chemistry. A mechanical grinding reaction equipment (MGRE) has been developed for the solvent-free synthesis of 1,3-thiazolidin-4-one derivatives. researchgate.net This method involves grinding the reactants together at room temperature, offering a simple work-up and eliminating the need for solvents. researchgate.net

Furthermore, the use of water as a green solvent in microwave-assisted synthesis provides an environmentally benign alternative to conventional organic solvents. researchgate.net The synthesis of 5-arylidene-2,4-thiazolidinediones has been successfully achieved in high yields (84-91%) using water as the solvent under microwave irradiation. researchgate.net

The development of transition-metal-free multicomponent reactions also aligns with the principles of green chemistry. A method for synthesizing thiazolidin-2-ones and 1,3-thiazinan-2-ones from readily available arylamines, elemental sulfur, and carbon dioxide (at 1 atm) has been reported. rsc.org This approach is notable for its high step economy, as it forms three new bonds in a single reaction, and its tolerance of a wide range of functional groups. rsc.org

Table 2: Yields of 5-Arylidenethiazolidine-2,4-dione Derivatives Using a Deep Eutectic Solvent

| Derivative | Yield (%) |

| 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione | 37.8% |

| 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione | 29.7% |

| 5-(3-Fluorobenzylidene)thiazolidine-2,4-dione | 31.4% |

| Reference | nih.gov |

Structural Elucidation and Conformational Analysis of 5 Phenyl 1,3 Thiazolidine 2,4 Dione Derivatives

Spectroscopic and Spectrometric Characterization Techniques

A variety of analytical methods are employed to elucidate the structures of these thiazolidinedione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the chemical structure of these compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectra of 5-phenyl-1,3-thiazolidine-2,4-dione derivatives, the proton of the N-H group in the thiazolidine-2,4-dione ring typically appears as a singlet at approximately δ 12.88 ppm. nih.gov For derivatives with a methylene (B1212753) bridge, a singlet corresponding to these protons can be observed between δ 5.10–5.29 ppm. mdpi.com The protons on the phenyl ring and other aromatic substituents appear as multiplets in the aromatic region, generally between δ 7.43–7.72 ppm. nih.gov In cases of 5-benzylidene substituted derivatives, the exocyclic methine proton (=CH) gives a characteristic singlet, often found in the range of δ 7.84–8.22 ppm, which can help in determining the geometric isomerism around the double bond. mdpi.com

The ¹³C NMR spectra are equally informative. The carbonyl carbons of the thiazolidine-2,4-dione ring are typically observed at the downfield end of the spectrum, with signals appearing around δ 166.32 ppm and δ 168.48 ppm. nih.gov The carbon of an exocyclic carbonyl group can appear at even higher values, between 187.89 ppm and 189.89 ppm. mdpi.com The methylene carbon attached to the thiazolidine (B150603) ring shows a signal around δ 50.17 ppm. nih.gov Aromatic carbons and other carbons within the molecule resonate at expected chemical shifts, providing a complete carbon skeleton. nih.govmdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also utilized for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. mdpi.comnih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-H (thiazolidinedione) | ~12.88 | s | nih.gov |

| =CH (exocyclic) | 7.84 - 8.22 | s | mdpi.com |

| Aromatic-H | 7.43 - 7.72 | m | nih.gov |

| -CH₂- (bridge) | 5.10 - 5.29 | s | mdpi.com |

| -CH₂- (thiazolidinedione) | ~4.34 | s | nih.gov |

| NH (amide) | 7.52 - 9.78 | br s | mdpi.com |

| OH (phenolic) | 9.20 - 14.00 | br s | mdpi.com |

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (thiazolidinedione) | 166.32, 168.48 | nih.gov |

| C=O (exocyclic) | 187.89 - 189.89 | mdpi.com |

| Aromatic-C | 117 - 140 | nih.gov |

| -CH₂- (thiazolidinedione) | 50.17 | nih.gov |

| C₅ (heterocycle) | ~119.50 | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound derivatives. The spectra of these compounds are characterized by several distinct absorption bands.

A broad band in the region of 3520–3554 cm⁻¹ is indicative of the O-H stretching vibration of phenolic groups, when present. mdpi.com The N-H stretching vibration of the thiazolidinedione ring typically appears in the range of 3100-3300 cm⁻¹. biointerfaceresearch.com One of the most prominent features is the strong absorption from the carbonyl (C=O) groups. The thiazolidine-2,4-dione ring itself gives rise to two C=O stretching bands, and additional carbonyl groups from other parts of the molecule will also absorb in the characteristic region of 1646–1747 cm⁻¹. mdpi.com The stretching vibrations for the aromatic C-H bonds are observed around 3033-3128 cm⁻¹, while aliphatic C-H stretching appears near 2926–2982 cm⁻¹. mdpi.comresearchgate.net The C=C stretching of the phenyl ring is typically found in the 1400-1600 cm⁻¹ range. biointerfaceresearch.com For derivatives containing a nitro group, characteristic stretching vibrations are also observed. biointerfaceresearch.com

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H (phenolic) | 3520 - 3554 | mdpi.com |

| N-H (amide) | 3357 - 3423 | mdpi.com |

| C-H (aromatic) | 3033 - 3128 | researchgate.netrsc.org |

| C-H (aliphatic) | 2926 - 2982 | mdpi.comresearchgate.net |

| C=O (thiazolidinedione, amide, ketone) | 1646 - 1747 | mdpi.com |

| C=C (aromatic) | 1400 - 1600 | biointerfaceresearch.com |

| C-N | 1157 - 1389 | researchgate.netrsc.org |

Mass Spectrometry (MS and HRMS)

Mass spectrometry and its high-resolution counterpart (HRMS) are essential for determining the molecular weight and elemental composition of these compounds. In the mass spectra of this compound derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular mass. nih.govmdpi.com For instance, the mass spectrum of a (Z)-2-(2,4-Dioxo-5-(thiophen-2-ylmethylene) thiazolidin-3-yl)-N-(3-(trifluoromethyl) phenyl) acetamide (B32628) derivative showed a molecular ion peak at m/z = 412.02, which corresponds to its calculated molecular weight. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. nih.govacs.org For example, for 5-(3-Nitro-arylidene)-thiazolidine-2,4-dione, the calculated m/z was 250.0048 and the found value was 250.0049, confirming the chemical formula C₁₀H₆N₂O₄S. nih.gov

Advanced Structural Analysis

Beyond standard spectroscopic techniques, advanced methods are employed for a more in-depth understanding of the three-dimensional structure and conformational behavior of these molecules.

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of the thiazolidinedione ring and the stereochemistry of substituents are critical aspects of their structural chemistry. The exocyclic double bond in 5-benzylidene derivatives can exist as either Z or E isomers. mdpi.com NMR data, particularly the chemical shift of the exocyclic methine proton, can be used to determine the predominant isomer, with the Z conformation often being the more thermodynamically stable form. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also employed to predict the most stable conformations and to study the energetics of isomerization. mdpi.com These studies have shown that for some 5-substituted thiazolidin-4-one derivatives, an exo conformation is energetically favored. mdpi.comconsensus.app The stereochemistry at chiral centers, if present, is also a key consideration and can be elucidated using a combination of NMR techniques and X-ray crystallography.

Pharmacological and Biological Profile Investigations of 5 Phenyl 1,3 Thiazolidine 2,4 Dione and Analogues

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the 5-phenyl-1,3-thiazolidine-2,4-dione core influence its biological activity. These studies systematically alter different parts of the molecule to identify key structural features responsible for its therapeutic effects.

Influence of Substituents on the Phenyl Ring at C-5

The nature and position of substituents on the C-5 phenyl ring significantly impact the biological activity of this compound analogues. The presence of electron-withdrawing groups, such as nitro (NO₂) and halo (Cl, Br, F) groups, has been shown to enhance the antimicrobial activity of these compounds. scielo.brnih.gov This increased activity is attributed to the heightened lipophilic character of the molecules, which facilitates their passage across microbial cell membranes. scielo.br For instance, derivatives with these substituents have demonstrated notable antibacterial action, particularly against Gram-positive bacteria. scielo.br

Conversely, the introduction of electron-releasing groups, such as methoxy (B1213986) (OCH₃), can lead to enhanced antibacterial activity against a different spectrum of bacteria, including S. aureus and B. subtilis, as well as increased antidiabetic activity. researchgate.net The position of the substituent on the phenyl ring also plays a role, with ortho- and para-substitutions often being particularly effective. nih.govnih.gov Furthermore, the addition of a cyano group to the phenyl ring has been associated with potent anticancer activity. nih.gov

Impact of Derivatization at the N-3 Position

Modification at the N-3 position of the thiazolidine-2,4-dione ring is a common strategy to modulate the pharmacological profile of these compounds. nih.gov Introducing various substituents at this position can significantly alter their biological effects. tandfonline.com For example, the incorporation of an alkoxycarbonyl or benzoyl group at the N-3 position has been shown to markedly increase antifungal activity compared to the unsubstituted parent compounds. mdpi.com

Furthermore, the introduction of a carboxylic acid group at the N-3 position has been explored to reduce the potential for hepatotoxicity associated with some thiazolidinedione derivatives. nih.gov The synthesis of N-substituted derivatives often involves a multi-step process, starting with the reaction of thiazolidine-2,4-dione to form an intermediate that can then be further modified. researchgate.netnih.gov These modifications allow for the fine-tuning of the molecule's properties to enhance its therapeutic potential and reduce undesirable side effects.

Conformational Effects on Biological Potency and Selectivity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological potency and selectivity. The thiazolidinedione ring itself can exist in different tautomeric forms, with the diketo form generally being the most stable. researchgate.net The spatial arrangement of the phenyl ring and other substituents influences how the molecule interacts with its biological target.

For these compounds to act as effective agonists, they typically consist of a lipophilic tail connected to an acidic head group. researchgate.net The central phenyl ring is often accommodated in a hydrophobic pocket of the target protein. nih.gov Molecular docking studies have been instrumental in understanding these interactions, revealing that the thiazolidinedione headgroup can form crucial hydrogen bonds with specific amino acid residues within the binding site of its target, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov The conformation of the molecule dictates the efficiency of these binding interactions, which in turn governs the potency of the compound. nih.gov

In Vitro Biological Evaluations and Mechanistic Studies

In vitro biological evaluations are essential for characterizing the pharmacological activity of this compound and its analogues at the molecular and cellular level. These studies provide insights into their mechanisms of action and help identify promising lead compounds for further development.

Enzyme Inhibition Assays

Enzyme inhibition assays are a key component of the in vitro evaluation of this compound derivatives. These assays measure the ability of the compounds to inhibit the activity of specific enzymes that are implicated in disease processes.

A significant area of investigation for this compound analogues is their ability to modulate the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.govijlpr.com Thiazolidinediones are well-known PPARγ agonists, and their antidiabetic effects are primarily mediated through the activation of this receptor. nih.govnih.gov

In vitro assays are used to determine the extent to which these compounds can activate PPARγ. For example, some derivatives have shown potent PPARγ transactivation activity. nih.gov The binding of these compounds to the ligand-binding domain of PPARγ initiates a cascade of events that ultimately leads to improved insulin (B600854) sensitivity. nih.gov The thiazolidinedione headgroup plays a critical role in this interaction, forming hydrogen bonds with key amino acid residues in the PPARγ binding pocket. nih.gov The development of new derivatives aims to create selective PPARγ modulators with improved efficacy and reduced side effects compared to existing drugs. researchgate.netnih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

A series of 5-arylidenethiazolidine-2,4-diones and their 3-allyl analogues have been synthesized and evaluated for their in vitro inhibitory activity against α-amylase and α-glucosidase enzymes. researchgate.net Most of the tested derivatives demonstrated good to moderate activity against α-glucosidase, with IC50 values ranging from 43.85 to 380.10 µM. researchgate.netaminer.org In another study, newly synthesized 3,5-disubstituted-thiazolidine-2,4-dione (TZD) hybrids were evaluated, with compounds 9F and 9G identified as potent dual inhibitors. nih.govnih.gov Specifically, compound 9G showed the best inhibition of α-glucosidase with an IC50 of 5.15 ± 0.017 μM, while both 9F and 9G exhibited significant α-amylase inhibition with IC50 values of 17.10 ± 0.015 μM and 9.2 ± 0.092 μM, respectively. nih.govnih.gov

It was observed that the introduction of an allyl group in compound 9F significantly enhanced its activity against α-glucosidase (IC50 = 9.8 ± 0.047 μM), and replacing it with a propargyl group in derivative 9G resulted in the best inhibition. nih.gov In contrast, isatin-based molecules showed weak inhibition of the tested enzyme. nih.gov Some of the synthesized compounds were found to be more potent inhibitors of α-amylase (IC50 range of 18.19 ± 0.11 to 208.10 ± 1.80 µM) than the standard drug Acarbose (IC50amylase = 2.97 ± 0.004 μM). aminer.org

Aldose Reductase Inhibition

A series of seventeen new 2,4-thiazolidinedione (B21345) (2,4-TZD) hybrids were synthesized and screened for their in vitro inhibitory activity against human aldose reductase (AR), with Epalrestat as a positive control. nih.gov The results indicated that the tested compounds demonstrated variable inhibitory potencies against the AR enzyme at the sub-micromolar level, with the exception of one compound. nih.gov

Specifically, phenacyl-thiazolidine-2,4-dione hybrids 5a and 5f, along with benzothiazole-based candidates 8c, 8e, and 8g, exhibited strong inhibitory impact with an IC50 range of 0.21 μM to 0.29 μM. nih.gov Phenacyl-derived hybrids 5b–e, 5h, and 5k and benzothiazole-based analogues 8d and 8h displayed moderate inhibitory effect with an IC50 range from 0.33 to 0.57 μM. nih.gov In contrast, counterparts 5g, 8a, and 8f showed weak inhibitory influence with an IC50 range of 0.72–1.98 μM. nih.gov The most active hybrid, 8b, was found to inhibit AR in a non-competitive manner with an IC50 of 0.16 µM. nih.gov

Structure-activity relationship (SAR) analysis revealed that the inhibitory action is influenced by the various substituents on the aromatic ring of the benzylidene moiety in both phenacyl- and benzothiazole-thiazolidine-2,4-dione hybrids. nih.gov For the phenacyl-derived hybrids, the presence of a NO2 group on the aromatic ring had a potent impact on AR inhibition, with compound 5a (IC50 = 0.22 µM) being the most potent AR inhibitor in this series. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Several studies have explored the potential of this compound analogues as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. rsc.orgplos.orgnih.govresearchgate.netnih.govnih.gov

In one study, a series of thiazolidine-2,4-diones bearing heterocyclic rings were synthesized and evaluated for their VEGFR-2 inhibitory effects. rsc.org Derivatives 5g, 4g, and 4f were the most effective, inhibiting VEGFR-2 at the submicromolar level with IC50 values of 0.080, 0.083, and 0.095 μM, respectively, which were comparable to the standard drug sorafenib (B1663141) (IC50 = 0.084 μM). rsc.org

Another study reported the design and synthesis of new thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. plos.org All tested compounds showed good inhibitory activity, with compound 14a being the most potent antiproliferative agent against Caco-2 and HepG2 cell lines (IC50 = 1.5 and 31.5 μM, respectively). plos.org

Furthermore, a separate investigation of novel 2,4-dioxothiazolidine derivatives identified compound 22 as having the highest anti-VEGFR-2 efficacy with an IC50 of 0.079 μM. researchgate.net This compound also demonstrated significant anti-proliferative activities against HepG2 and MCF-7 cancer cell lines. researchgate.net

Thymidylate Synthase Inhibition

Information regarding the direct inhibition of thymidylate synthase by this compound or its close analogues is not prominently available in the provided search results. Further research is required to investigate this specific enzymatic target.

Cyclooxygenase (COX) Enzyme Inhibition

Novel thiazolidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov In one study, three new analogues (2a-c) were synthesized and their in vitro COX-1 and COX-2 enzyme inhibition were determined. nih.gov The results showed that these compounds exhibited selective inhibition of COX-2 over COX-1. nih.gov For instance, compound 2b demonstrated a COX-2 IC50 of 0.71 µM and a COX-1 IC50 of 16.70 µM, resulting in a selectivity index of 23.42. nih.gov This indicates a preferential inhibition of the COX-2 isoform, which is a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition

Research has explored the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a prostaglandin-degrading enzyme, in various pathological conditions. nih.govchosun.ac.krnih.gov Inhibition of this enzyme has been shown to have protective effects in certain contexts. nih.gov One study focused on the synthesis and structure-activity relationship of thiazolidinedione derivatives as 15-PGDH inhibitors. chosun.ac.kr It was found that introducing a methyl group to the amine of the thiazolidine-2,4-dione resulted in a loss of inhibitory effect, while an ethylhydroxyl group maintained the activity. chosun.ac.kr Furthermore, substituting the cyclohexylethyl group of a lead compound with a hetero five-membered ring increased activity, whereas a hetero six-membered ring decreased it. chosun.ac.kr The introduction of groups like –CH3, -OCH3, -OEt, -NO2, -CF3, -F, -Cl, and -Br on the phenyl ring resulted in good inhibitory effects. chosun.ac.kr Notably, the compound 5-(3-chloro-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione (43b) exhibited the most potent inhibition in the nanomolar range. chosun.ac.kr

Cell-Based Mechanistic Investigations

The therapeutic potential of this compound and its analogs is underpinned by a variety of cell-based mechanisms. These compounds have been shown to influence cell proliferation, induce programmed cell death, and modulate key signaling pathways involved in cancer and metabolic diseases. Furthermore, their effects on adipocyte differentiation and their antimicrobial properties are significant areas of investigation.

Anti-proliferative Activity in Cancer Cell Lines

Thiazolidinediones (TZDs), including this compound and its derivatives, have demonstrated notable anti-proliferative effects across a range of cancer cell lines. nih.gov These compounds are recognized for their potential as anticancer agents, with research highlighting their ability to suppress tumor development in various in vitro and in vivo models. researchgate.netresearchgate.net The anti-tumor effects of TZDs are often attributed to their activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in cell differentiation, apoptosis, and growth arrest. nih.govpharmascholars.com However, some anticancer activities have been observed to be independent of PPARγ activation. researchgate.net

The anti-proliferative mechanisms of TZDs involve inducing cell cycle arrest and apoptosis. nih.govpharmascholars.com For instance, studies have shown that TZD treatment can lead to the arrest of cancer cell proliferation and affect cell cycle checkpoints. nih.gov This is achieved through the modulation of cyclin-dependent kinases and their inhibitors. nih.gov

Numerous studies have explored the structure-activity relationship of TZD analogs to enhance their anticancer efficacy. researchgate.net By modifying the core TZD structure, researchers aim to develop derivatives with improved potency and selectivity against cancer cells. researchgate.netnih.gov For example, novel 2,4-thiazolidinedione incorporated pyrazoles and chromonyl thiazolidines have been synthesized and evaluated for their anticancer properties. researchgate.net

The following table summarizes the anti-proliferative activity of selected thiazolidinedione derivatives in various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Rosiglitazone (B1679542), Pioglitazone (B448) | H295R (Adrenocortical Cancer) | Inhibition of proliferation and invasiveness, G0/G1 cell cycle arrest | oup.com |

| Troglitazone (B1681588) | Lung Cancer Cells | Induction of apoptosis | nih.gov |

| Ciglitazone (B1669021) | A549 (Lung Cancer) | Suppression of tumor growth in vivo | nih.gov |

| Indole-TZD Conjugates | PC3 (Prostate Cancer), MCF-7 (Breast Cancer) | Decreased cellular viability and migration | nih.gov |

| Furyl TZD Derivatives (F18) | CEM (Leukemic) Cells | Lethal effect with a CC50 of 1.7 µM | nih.gov |

| Permuted TZD Analogs (G5) | CEM (Leukemic) Cells | Inhibition of proliferation with an IC50 of 13.4 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which thiazolidinediones (TZDs) exert their anti-cancer effects is by inducing apoptosis and modulating the cell cycle in malignant cells. nih.govpharmascholars.com This programmed cell death is a crucial process for eliminating damaged or unwanted cells and its induction is a key strategy in cancer therapy. nih.gov

TZDs, often acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), can trigger a cascade of events leading to apoptosis. nih.govnih.gov Activation of PPARγ by TZDs can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, thereby shifting the cellular balance towards cell death. nih.gov For example, treatment with the TZD troglitazone has been shown to induce apoptosis in lung cancer cells. nih.gov Furthermore, some TZD derivatives have been found to induce both early and late-stage apoptosis in leukemia cells. nih.gov

In addition to inducing apoptosis, TZDs can also halt the proliferation of cancer cells by causing cell cycle arrest, primarily in the G0/G1 or G1 phase. oup.comnih.govnih.gov This arrest prevents cancer cells from proceeding through the cell division cycle, thereby inhibiting tumor growth. nih.gov The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. TZDs have been shown to decrease the levels of cyclins, such as cyclin D1, and cyclin-dependent kinases (CDKs), while increasing the expression of cyclin-dependent kinase inhibitors like p21 and p27. nih.govoup.comnih.gov

Interestingly, the induction of apoptosis and cell cycle arrest by TZDs is not always dependent on PPARγ activation. nih.gov Some studies have demonstrated that certain TZDs can exert these effects through PPARγ-independent pathways, suggesting a broader mechanism of action for this class of compounds. nih.gov For instance, one study found that specific TZDs inhibited ovarian cancer cell line proliferation and caused cell cycle arrest in a manner independent of PPARγ. nih.gov

The following table provides an overview of the effects of various TZDs on apoptosis and the cell cycle in different cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference(s) |

| 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione | U937 (Leukemia) | Induced early apoptosis | Arrested cells in G0/G1 phase | nih.gov |

| Troglitazone, Pioglitazone | SW480 (Colon Cancer) | - | Induced G1 phase cell cycle arrest | nih.gov |

| Rosiglitazone, Pioglitazone | H295R (Adrenocortical Cancer) | - | Increased cells in G0/G1 phase, decreased in S phase | oup.com |

| Permuted TZD Analog (G5) | CEM (Leukemia) | Induced early and late-stage apoptosis | Accumulated cells in G2/M phase | nih.gov |

| Thiazolides (e.g., Nitazoxanide) | Colorectal Cancer Cells | - | Promoted G1 cell cycle arrest | researchgate.net |

| Indole-TZD Conjugates | PC3 (Prostate), MCF-7 (Breast) | Supported by BCL-xL and C-PARP protein expression | - | nih.gov |

Glucose Transporter (GLUT) Inhibition Mechanisms

Thiazolidinediones (TZDs) have been investigated for their ability to modulate glucose transport, a critical process for cellular metabolism, particularly in cancer cells which exhibit high glucose uptake. nih.govnih.gov Some TZD derivatives have been identified as inhibitors of glucose transporters (GLUTs), which are overexpressed in many types of cancer cells. nih.govnih.gov By inhibiting these transporters, TZDs can disrupt the energy supply to tumors, leading to anti-cancer effects. nih.gov

The inhibitory activity of TZDs can be specific to certain GLUT isoforms. For example, a series of furyl TZDs were designed to inhibit GLUT1, with two compounds, F18 and F19, showing inhibition of both GLUT1 and GLUT4. nih.gov F19 demonstrated higher selectivity for GLUT1. nih.gov In another study, novel permuted TZD analogs were evaluated for their inhibitory potential against GLUT1, GLUT4, and GLUT5. nih.gov Compound G17 was found to be specific for GLUT1, while G16 inhibited both GLUT1 and GLUT4. nih.gov The most active compound, G5, inhibited all three GLUT types. nih.gov

The mechanism of GLUT inhibition by TZDs can involve direct binding to the transporters. In-silico ligand docking studies have suggested that TZD derivatives can bind to the inward-facing conformation of GLUTs, with specific interactions determining their inhibitory activity and selectivity. nih.gov

Conversely, some TZDs are known to enhance glucose uptake and increase the expression of glucose transporters, particularly GLUT1 and GLUT4, in tissues like skeletal muscle and adipose tissue. psu.eduyoutube.comyoutube.com This action contributes to their anti-diabetic effects by improving insulin sensitivity. psu.edu The differential effects of TZDs on GLUTs, either as inhibitors or enhancers of expression, may depend on the specific chemical structure of the TZD analog and its interaction with various cellular targets. nih.gov

The following table summarizes the inhibitory activity of selected TZD derivatives on different glucose transporters:

| Compound/Derivative | GLUT Isoform(s) Inhibited | IC50 Values (µM) | Reference(s) |

| Furyl TZDs | nih.gov | ||

| F18 | GLUT1, GLUT4 | 11.4 (GLUT1), 6.8 (GLUT4) | nih.gov |

| F19 | GLUT1 | 14.7 | nih.gov |

| Permuted TZD Analogs | nih.gov | ||

| G5 | GLUT1, GLUT4, GLUT5 | 5.4 (GLUT1), 9.5 (GLUT4), 34.5 (GLUT5) | nih.gov |

| G16 | GLUT1, GLUT4 | 26.6 (GLUT1), 21.6 (GLUT4) | nih.gov |

| G17 | GLUT1 | 12.6 | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt, Raf/MEK/ERK)

Thiazolidinediones (TZDs) can exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most significant pathways influenced by TZDs are the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth. researchgate.netnih.gov

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. Some TZD derivatives have been shown to downregulate this pathway, contributing to their anti-cancer activity. nih.gov For instance, the anti-proliferative effects of certain indole (B1671886) and 2,4-thiazolidinedione conjugates are associated with the downregulation of the Akt/mTOR signaling pathways. nih.gov

Similarly, the Raf/MEK/ERK pathway, also known as the MAPK pathway, is critical for transmitting signals from the cell surface to the nucleus to control gene expression and prevent apoptosis. nih.gov A specific thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of both the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov This dual inhibition leads to suppressed cell proliferation, induction of apoptosis, and cell cycle arrest in human leukemia cells. nih.gov

The modulation of these pathways by TZDs is not always dependent on PPARγ activation. nih.gov Some TZDs have been shown to exert their effects through PPARγ-independent mechanisms, highlighting the multifaceted nature of their action. nih.gov For example, in osteocytes, TZDs can activate the Erk1/2 and p38 pathways through a GPR40-dependent mechanism, leading to apoptosis, which is distinct from the PPARγ-mediated effects. nih.govnih.gov

The following table summarizes the effects of specific TZD derivatives on these signaling pathways:

| Compound/Derivative | Signaling Pathway(s) Modulated | Observed Effect | Cell Type(s) | Reference(s) |

| 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione | Raf/MEK/ERK and PI3K/Akt | Dual inhibition | Human leukemia U937 cells | nih.gov |

| Indole and 2,4-Thiazolidinedione conjugates | Akt/mTOR | Downregulation | PC3 and MCF-7 cells | nih.gov |

| Pioglitazone, Rosiglitazone | Erk1/2 and p38 | Activation | Osteocytes | nih.govnih.gov |

Effects on Adipocyte Differentiation (In Vitro Models)

Thiazolidinediones (TZDs) are well-known for their profound effects on adipocyte differentiation, a process also known as adipogenesis. nps.org.audiabetesjournals.org This is a key mechanism underlying their therapeutic use as insulin sensitizers in the treatment of type 2 diabetes. nps.org.audiabetesjournals.org In various in vitro models, TZDs have been shown to promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. diabetesjournals.orgnih.gov

The primary molecular target for this action is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis. nps.org.audiabetesjournals.org TZDs are high-affinity ligands for PPARγ. nih.gov Upon activation by a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate the expression of genes involved in adipocyte differentiation and lipid metabolism. nps.org.autg.org.au

Studies using cell lines such as 3T3-L1 preadipocytes have demonstrated that treatment with TZDs like pioglitazone and troglitazone increases the accumulation of lipid droplets, a hallmark of mature adipocytes, as well as the activity of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme involved in triglyceride synthesis. dntb.gov.ua Similarly, in primary cultures of human omental preadipocytes, pioglitazone has been shown to significantly promote both proliferation and differentiation. njmu.edu.cn

Furthermore, TZDs can influence the dynamics of the adipose lineage. In vivo studies have shown that TZDs like rosiglitazone can stimulate the proliferation of adipose progenitors and their subsequent differentiation into new adipocytes. nih.gov This leads to an increase in the number of small, insulin-sensitive adipocytes. nih.gov

The effects of TZDs on adipocyte differentiation can be depot-specific, meaning they can vary depending on the source of the adipose tissue. diabetesjournals.org For example, one study found that the effects of TZDs on preadipocytes isolated from rat mesenteric fat tissue differed from their effects on the 3T3-L1 cell line. dntb.gov.ua

The following table summarizes the effects of various TZDs on adipocyte differentiation in different in vitro models:

| Compound | In Vitro Model | Observed Effects on Adipocyte Differentiation | Reference(s) |

| Pioglitazone, Troglitazone | 3T3-L1 cells | Increased DNA content, triglyceride accumulation, and GPDH activity. | dntb.gov.ua |

| Pioglitazone, Troglitazone | Rat mesenteric adipocytes | Increased size of lipid particles, but no change in triglyceride accumulation. | dntb.gov.ua |

| Pioglitazone | Human omental preadipocytes | Promoted proliferation and differentiation. | njmu.edu.cn |

| Rosiglitazone | Mouse adipose progenitors | Stimulated proliferation and differentiation into new adipocytes. | nih.gov |

| Pioglitazone | Obese Zucker (fa/fa) rat adipose tissue | Increased number of small adipocytes. | nih.gov |

Antimicrobial Spectrum Analysis (Antibacterial and Antifungal Mechanisms)

The thiazolidine-2,4-dione (TZD) scaffold is not only a key pharmacophore for anti-diabetic and anti-cancer agents but has also been identified as a promising framework for the development of novel antimicrobial compounds. nih.gov TZD derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov

The primary mechanism of antibacterial action for many TZD analogues involves the inhibition of cytoplasmic Mur ligases. nih.gov These enzymes (MurC-F) are essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov By inhibiting these enzymes, TZDs disrupt cell wall synthesis, leading to bacterial cell death. nih.gov This mechanism is distinct from that of many existing antibiotics, making TZDs attractive candidates for combating resistant bacterial strains.

Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial potency of TZD derivatives. For example, the combination of the TZD moiety with other active fragments, such as chlorophenylthiosemicarbazone, has led to the development of hybrid compounds with significant antibacterial activity, in some cases exceeding that of reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov These studies also suggest that there may be multiple molecular mechanisms underlying the antibacterial activity of TZD-based compounds, with some potentially targeting bacterial topoisomerases in addition to Mur ligases. nih.gov

While the primary focus has been on antibacterial activity, the broader antimicrobial potential of TZDs, including antifungal effects, is an area of ongoing research. The versatility of the TZD scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. nih.gov

The following table provides examples of TZD derivatives and their reported antimicrobial activities:

| Compound/Derivative | Target Organism(s) | Proposed Mechanism of Action | Reference(s) |

| Thiazolidine-2,4-dione Analogues | Bacteria | Inhibition of cytoplasmic Mur ligases | nih.gov |

| TZD-chlorophenylthiosemicarbazone hybrids | Bacillus subtilis, Bacillus cereus | Potentially inhibition of bacterial topoisomerases and other unrecognized mechanisms | nih.gov |

| Various TZD derivatives | Bacteria, Fungi | General antimicrobial activity | nih.gov |

Antioxidant Activity Assessment (Cellular Models)

The antioxidant potential of this compound and its analogues has been a subject of significant research, with cellular models providing crucial insights into their mechanisms of action. Thiazolidinediones (TZDs) have demonstrated the ability to protect pancreatic β-cells from oxidative stress, a key factor in the development of diabetes. elsevierpure.comnih.gov This protective effect is largely dependent on the activation of peroxisome proliferator-activated receptor-γ (PPARγ). elsevierpure.comnih.gov

In cellular models of oxidative stress, such as pancreatic β-cells (INS-1 and βTC3) and isolated islets exposed to glucose oxidase, TZDs have been shown to significantly reduce the levels of reactive oxygen species (ROS). elsevierpure.comnih.gov This reduction in ROS helps to prevent β-cell dysfunction. elsevierpure.comnih.gov The antioxidant effect of TZDs can be abolished by using a PPARγ antagonist like GW9662, confirming the receptor's role in this process. elsevierpure.comnih.gov

One of the key mechanisms underlying the antioxidant activity of TZDs is the upregulation of antioxidant enzymes. elsevierpure.comnih.gov Studies using real-time PCR have revealed that TZDs increase the expression of catalase, a vital enzyme in the decomposition of hydrogen peroxide. elsevierpure.comnih.gov The importance of catalase in mediating the antioxidant effects of TZDs is highlighted by the fact that knocking down the catalase gene significantly inhibits these effects. elsevierpure.comnih.gov

Furthermore, the antioxidant properties of TZD derivatives are not limited to pancreatic cells. They are also recognized for their ability to scavenge free radicals, which can protect various cells from oxidative damage. mdpi.comdntb.gov.ua This free radical scavenging activity is a crucial aspect of their potential therapeutic applications in conditions associated with oxidative stress, such as diabetes and neurodegenerative diseases. mdpi.com

Some novel phenolic derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antiradical and antioxidant properties. researchgate.netmdpi.com In vitro assays, including DPPH and ABTS radical scavenging tests, have shown that certain polyphenolic TZD analogues exhibit potent antioxidant activity, comparable to reference antioxidants. mdpi.com

Table 1: Antioxidant Activity of Thiazolidinedione Analogues in Cellular Models

| Compound/Analogue | Cellular Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Thiazolidinediones (general) | Pancreatic β-cells (INS-1, βTC3), Isolated islets | Significantly reduced ROS levels and prevented β-cell dysfunction. elsevierpure.comnih.gov | PPARγ-dependent upregulation of catalase expression. elsevierpure.comnih.gov |

| Polyphenolic TZD derivatives (5f, 5l) | In vitro radical scavenging assays (DPPH, ABTS) | Potent antiradical and electron-donating activity. mdpi.com | Direct free radical scavenging. mdpi.com |

Anti-inflammatory Mechanisms (Cellular Models)

The anti-inflammatory properties of this compound and its analogues have been extensively studied in various cellular models, revealing their potential to modulate key inflammatory pathways. A significant body of research has focused on their effects in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely used model for studying inflammation. nih.gov

In this model, novel thiazolidinone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This inhibition is often dose-dependent. nih.gov Furthermore, specific derivatives have been shown to significantly suppress the production of nuclear factor-κB (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

The anti-inflammatory effects of these compounds extend to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during inflammation and contribute to the inflammatory response. nih.gov The suppression of iNOS and COX-2 occurs at both the mRNA and protein expression levels, indicating that the regulatory action of these thiazolidinone derivatives happens at the transcriptional level, mediated through the inhibition of NF-κB. nih.gov

Structure-activity relationship studies have provided insights into the chemical features that influence the anti-inflammatory activity of these compounds. For instance, it has been observed that the presence of electron-withdrawing groups at the para position of the phenyl ring can enhance anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Mechanisms of Thiazolidinedione Analogues in Cellular Models

| Compound/Analogue | Cellular Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Novel thiazolidinone derivatives (B and D) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and NF-κB (p65) production. nih.gov Suppressed iNOS and COX-2 mRNA and protein expression. nih.gov | Regulation of NF-κB signaling pathway. nih.gov |

| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (e.g., 4k) | HRBC membrane stabilization and protein denaturation assays | Exhibited good anti-inflammatory activity. nih.gov | Presence of electron-withdrawing groups at the para position of the phenyl ring. nih.gov |

Preclinical Efficacy Studies (In Vivo Models)

Antihyperglycemic Effects in Animal Models

The antihyperglycemic properties of this compound and its derivatives have been extensively validated in various animal models of diabetes. These compounds, often referred to as thiazolidinediones (TZDs), are known to improve glycemic control by enhancing insulin sensitivity. nih.govnih.gov

In high-fat diet and low-dose streptozotocin-induced diabetic rats, a model that mimics type 2 diabetes, novel 5-benzylidene-2,4-thiazolidinedione derivatives have demonstrated significant hypoglycemic activity. nih.govnih.gov Several of these synthetic molecules have shown efficacy comparable to the standard drug, pioglitazone. nih.govnih.gov The mechanism of action for many of these derivatives involves partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.gov

Further studies in alloxan-induced diabetic rat models have also confirmed the anti-diabetic potential of thiazolidine-2,4-dione derivatives. mdpi.com While some compounds did not show an immediate reduction in blood glucose, significant lowering of blood glucose levels was observed after a 30-day treatment period. mdpi.com

The antihyperglycemic effects of TZD analogues have also been investigated in other animal models, such as the genetically diabetic KK mouse and obesity-induced zebrafish models. nih.govcapes.gov.br In the KK mouse model, imidazopyridine thiazolidine-2,4-diones, which are conformationally restricted analogues of rosiglitazone, have shown potent hypoglycemic activity. capes.gov.br Similarly, in the obesity-induced zebrafish model, novel nitrogen-containing heterocyclic scaffolds linked to thiazolidinedione have demonstrated antihyperglycemic effects. nih.gov

Table 3: Antihyperglycemic Effects of Thiazolidinedione Analogues in Animal Models

| Compound/Analogue | Animal Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| 5-benzylidene-2,4-thiazolidinedione derivatives (V2, V4, V5, V20) | High-fat diet and low-dose streptozotocin-induced diabetic rats | Significant hypoglycemic activity, comparable to pioglitazone. nih.govnih.gov | Partial PPARγ agonism. nih.govnih.gov |

| Thiazolidine-2,4-dione derivatives (4-7) | Alloxan-induced diabetic rats | Lowered blood glucose levels after 30 days of treatment. mdpi.com | Not explicitly detailed in the provided text. |

| Imidazopyridine thiazolidine-2,4-diones (e.g., 19a) | Genetically diabetic KK mouse | Potent hypoglycemic activity. capes.gov.br | Not explicitly detailed in the provided text. |

| Neocryptolepine–thiazolidinedione (NC-TZD) 8 and acridine–thiazolidinedione (AC-TZD) 11 | Obesity-induced zebrafish model | Demonstrated antihyperglycemic effects. nih.gov | Not explicitly detailed in the provided text. |

Hypolipidemic Activity in Animal Models

In addition to their antihyperglycemic effects, this compound and its analogues have demonstrated significant hypolipidemic activity in various animal models. This dual action makes them particularly interesting for the management of metabolic disorders, which are often characterized by both hyperglycemia and dyslipidemia. nih.govnih.gov

In high-fat diet and low-dose streptozotocin-induced diabetic rats, novel 5-benzylidene-2,4-thiazolidinedione derivatives have been shown to possess potent hypolipidemic activity. nih.govnih.gov These compounds effectively lowered levels of triglycerides and cholesterol, while increasing high-density lipoprotein (HDL)-cholesterol. nih.govnih.gov The efficacy of some of these derivatives was comparable to that of the standard drug, pioglitazone. nih.govnih.gov

Studies in alloxan-induced diabetic rats have also highlighted the ability of thiazolidine-2,4-dione derivatives to regulate hyperlipidemia. mdpi.com After a 30-day treatment period, these compounds were able to normalize levels of cholesterol, triglycerides, high-density lipoproteins, and low- and very-low-density lipoproteins. mdpi.com

The hypolipidemic effects of TZD analogues have also been observed in other animal models. For instance, in an obesity-induced zebrafish model, novel nitrogen-containing heterocyclic scaffolds linked to thiazolidinedione demonstrated antihyperlipidemic activity. nih.gov Furthermore, some suitably substituted thiazolidinones have been reported to reduce serum cholesterol and triglyceride levels in rodent models of metabolic syndrome. researchgate.net

Table 4: Hypolipidemic Activity of Thiazolidinedione Analogues in Animal Models

| Compound/Analogue | Animal Model | Key Findings |

|---|---|---|

| 5-benzylidene-2,4-thiazolidinedione derivatives (V2, V4, V5, V20) | High-fat diet and low-dose streptozotocin-induced diabetic rats | Significant hypolipidemic activity, lowering triglycerides and cholesterol, and increasing HDL-cholesterol. nih.govnih.gov |

| Thiazolidine-2,4-dione derivatives (4-7) | Alloxan-induced diabetic rats | Regulated hyperlipidemia levels to near normal values after 30 days of treatment. mdpi.com |

| Neocryptolepine–thiazolidinedione (NC-TZD) 8 and acridine–thiazolidinedione (AC-TZD) 11 | Obesity-induced zebrafish model | Demonstrated antihyperlipidemic effects. nih.gov |

| Suitably substituted thiazolidinones | Rodent model of metabolic syndrome | Reduced serum cholesterol and triglyceride levels. researchgate.net |

Antimicrobial Activity in Animal Models (e.g., Drosophila melanogaster)

The investigation of the antimicrobial properties of this compound and its analogues has extended to in vivo models, such as the fruit fly, Drosophila melanogaster. This model is increasingly being used for screening the efficacy of antimicrobial compounds due to its genetic tractability and the conserved nature of its innate immune system.

In a study utilizing a Drosophila melanogaster fly model, certain oxadiazole-clubbed thiazolidine-2,5-dione (B1199914) derivatives, specifically compounds 7a and 7j, demonstrated potent antidiabetic activity when compared to acarbose. nih.gov While this particular study focused on antidiabetic effects, the use of this in vivo model highlights its potential for evaluating other biological activities of TZD derivatives, including their antimicrobial properties. nih.gov

The antimicrobial action of TZD analogues is thought to occur through mechanisms such as the inhibition of cytoplasmic Mur ligases. dntb.gov.ua While extensive in vivo data from animal models specifically for antimicrobial activity is still emerging, the broad-spectrum antimicrobial activity observed in vitro against various bacterial and fungal strains suggests that these compounds warrant further investigation in in vivo infection models. nih.govmdpi.commdpi.comresearchgate.netdntb.gov.ua

Antitumor Activity in Xenograft or Syngeneic Animal Models

The antitumor potential of this compound and its analogues has been investigated in various preclinical cancer models, including xenograft and syngeneic animal models. These studies have provided evidence for the ability of these compounds to suppress tumor growth. nih.gov

One of the mechanisms through which thiazolidinediones (TZDs) exert their antitumor effects is through the activation of PPAR-γ. nih.gov However, some of the observed antitumor effects have been shown to be independent of PPAR-γ activation. nih.gov The antitumor activity of TZDs is often associated with the induction of apoptosis, cell cycle arrest, and cellular differentiation. nih.gov

In a study using nude mice with A549 lung cancer cell-induced tumors, direct injection of ciglitazone into the tumors resulted in a 36% suppression of the tumor growth rate. nih.gov This demonstrates the potential of TZDs to directly inhibit tumor proliferation in an in vivo setting.

The development of novel TZD derivatives continues to be an active area of research in oncology. For instance, thiazolidine-2,4-dione-biphenyl derivatives have been designed and synthesized as potential anticancer agents. nih.gov While the initial evaluation of these compounds was conducted in vitro against various human cancer cell lines, promising candidates from these studies would be further investigated in xenograft or syngeneic animal models to assess their in vivo efficacy. nih.gov

Similarly, hybrids of thiazolidine-2,4-dione with 2-oxo-1,2-dihydroquinolones and 2-oxindoles have been developed as potential VEGFR-2 inhibitors. nih.gov The most potent of these compounds would be prime candidates for in vivo evaluation in animal models of cancer to determine their ability to inhibit tumor angiogenesis and growth. nih.gov

Computational Approaches and Molecular Modeling of 5 Phenyl 1,3 Thiazolidine 2,4 Dione

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in analyzing the interactions between 5-Phenyl-1,3-thiazolidine-2,4-dione derivatives and various protein targets. These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex.

For instance, in studies involving Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key target in diabetes treatment, derivatives of this compound have been shown to form crucial hydrogen bonds with amino acid residues like Gln286, His323, Tyr327, Lys367, His449, and Tyr473. nih.gov The thiazolidinedione ring itself is often involved in these hydrogen bonding interactions. nih.gov Similarly, when targeting cyclooxygenase (COX) enzymes for anti-inflammatory activity, these compounds exhibit significant binding affinity. nih.gov

In the context of anticancer research, molecular docking has been used to investigate the binding of this compound hybrids with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These studies have shown that the thiazolidine-2,4-dione moiety can effectively occupy the hinge region of the ATP binding site, forming hydrogen bonds and hydrophobic interactions with key residues. nih.govnih.gov For example, interactions with Cys919 have been identified as critical for binding. nih.govsemanticscholar.org

Furthermore, in the pursuit of novel antidiabetic agents, hybrids of thiazolidinedione and 1,3,4-oxadiazole (B1194373) have been docked into the active sites of α-amylase and α-glucosidase. rsc.org The thiazolidinedione ring in these hybrids was observed to form hydrogen bonds with residues such as Hie1584. rsc.org

The versatility of the this compound scaffold is also evident in its potential as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are crucial in cancer progression. nih.gov

Interactive Table: Ligand-Protein Interactions of this compound Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| PPAR-γ | Gln286, His323, Tyr327, Lys367, His449, Tyr473 | Hydrogen Bonding | nih.gov |

| PPAR-γ | Ile249, Leu255, Cys285, Ile326, Leu340 | Hydrophobic | nih.gov |

| COX-1/COX-2 | Not specified | High Binding Affinity | nih.gov |

| VEGFR-2 | Cys919, Cys1045, Phe1047, Val848 | Hydrogen Bonding, Hydrophobic | nih.govsemanticscholar.org |

| α-Amylase/α-Glucosidase | Hie1584, Trp1355, Phe1559, Phe1560 | Hydrogen Bonding, Pi-Pi Stacking | rsc.org |

Prediction of Binding Affinities and Modes

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding free energy score (e.g., in kcal/mol). These scores provide a quantitative estimate of the strength of the interaction between the ligand and the protein. Lower (more negative) binding energies generally indicate a more stable complex and potentially higher biological activity.

Studies on various derivatives of this compound have reported a range of binding affinities against different targets. For example, against PPAR-γ, binding energies have been calculated to be as low as -8.558 kcal/mol for some derivatives, indicating strong interactions. nih.gov In the case of VEGFR-2 inhibitors, affinity values around -26.60 kcal/mol have been observed. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. Docking simulations reveal how the different parts of the this compound molecule, including the phenyl ring and the thiazolidinedione core, fit into the active site and interact with surrounding amino acids. This information is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Interactive Table: Predicted Binding Affinities of this compound Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazolidinedione derivatives | PPAR-γ | -5.021 to -8.558 | nih.gov |

| Compound 8a | VEGFR-2 | -26.60 | nih.gov |

| Thiazolidinedione-sulfonylthiourea hybrids | VEGFR-2 | Not specified | semanticscholar.org |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-Amylase/α-Glucosidase | Not specified | rsc.org |

Identification of Key Amino Acid Interactions

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. This information is invaluable for medicinal chemists as it allows for the rational design of new derivatives with improved affinity and selectivity.

For instance, in the binding of this compound derivatives to PPAR-γ, residues such as Lys367 and Ile341 have been identified as forming key interactions with the phenyl group. nih.gov For VEGFR-2, amino acids like Cys919, Val848, and Phe1047 have been shown to be fundamental for binding. nih.gov The carbonyl groups of the thiazolidine-2,4-dione ring are frequently involved in forming hydrogen bonds, a critical interaction for anchoring the ligand in the active site. rsc.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the complex and the dynamic behavior of the ligand within the binding pocket.

Conformational Stability of Ligand-Receptor Complexes

MD simulations are used to evaluate the stability of the ligand-receptor complex predicted by molecular docking. By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, researchers can determine if the binding mode is stable. A stable complex will generally exhibit low and converging RMSD values.

For derivatives of this compound complexed with proteins like PPAR-γ and VEGFR-2, MD simulations have been performed to confirm the stability of the docked poses. nih.govnih.gov These simulations often show that the ligand remains well-accommodated within the binding pocket throughout the simulation, with minimal fluctuations, indicating a stable interaction. For example, the Cα atoms of a docked PPAR-γ complex with a thiazolidinedione derivative showed a relatively stable RMS deviation, averaging around 1.3–2.2 Å over a significant portion of the simulation. nih.gov

Dynamic Behavior of 1,3-Thiazolidine-2,4-dione Derivatives within Binding Pockets

MD simulations also provide insights into the dynamic behavior of 1,3-thiazolidine-2,4-dione derivatives within the binding pocket. This includes observing the flexibility of the ligand and the protein, the persistence of key interactions identified in docking, and the role of water molecules in mediating interactions.

The analysis of root-mean-square fluctuation (RMSF) can highlight which parts of the protein and ligand are more flexible. In simulations of PPAR-γ complexes, certain loop regions of the protein have shown higher fluctuations, while the alpha helices and beta strands that form the binding site tend to be more rigid. nih.gov This dynamic information is crucial for a comprehensive understanding of the ligand-protein recognition process and can guide the design of next-generation inhibitors with optimized dynamic properties for enhanced efficacy.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict molecular structure, energy, and a host of other electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for examining the electronic structure and reactivity of thiazolidine-2,4-dione derivatives. nih.gov This method is favored for its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, revealing precise bond lengths and angles. rsc.org For instance, studies on related heterocyclic compounds have shown that DFT, using approximations like the Generalized Gradient Approximation (GGA), can accurately predict structural parameters that are in close agreement with experimental X-ray diffraction data. rsc.org

DFT is also employed to calculate the distribution of electron density, which is crucial for understanding how the molecule interacts with other chemical species. The theory helps in elucidating structural and electronic properties, providing a foundation for predicting the molecule's behavior in chemical reactions and biological systems. nih.gov The conjugation of the C5-ene fragment with the C4 carbonyl group in related 5-ene-4-thiazolidinones makes these compounds electrophilic and potentially reactive, a feature that can be thoroughly analyzed using DFT. ump.edu.pl

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For derivatives of thiazolidine-2,4-dione, HOMO-LUMO analysis has been used to explain their antioxidant properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In one study on phenolic derivatives, the energetic level of these frontier orbitals partially accounted for their observed antioxidant activity. researchgate.net Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors help in evaluating the influence of various substituents on the chemical behavior of the thiazolidine-2,4-dione core. nih.govresearchgate.net

Below is a representative table of global reactivity descriptors that can be calculated using DFT.

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |

This table provides a conceptual framework for the types of data generated in DFT studies of thiazolidine-2,4-dione derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries to identify promising new drug candidates. The thiazolidine-2,4-dione scaffold is recognized as a "privileged" structure in medicinal chemistry, making it an excellent candidate for such computational strategies. nih.govnih.gov

Ligand-based pharmacophore models are developed by analyzing the structural features of a set of molecules known to be active against a specific biological target. This approach is used when the three-dimensional structure of the target receptor is unknown. researchgate.net The process involves identifying the common chemical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are essential for biological activity.